2-[hydroxy(pyridin-2-yl)methyl]prop-2-enenitrile
Overview
Description
2-[Hydroxy(pyridin-2-yl)methyl]prop-2-enenitrile is a chemical compound with the molecular formula C9H8N2O and a molecular weight of 160.17 g/mol . This compound is characterized by the presence of a hydroxy group attached to a pyridine ring and a nitrile group attached to a prop-2-enenitrile moiety. It is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[hydroxy(pyridin-2-yl)methyl]prop-2-enenitrile typically involves the reaction of pyridine-2-carbaldehyde with a suitable nitrile compound under specific conditions . One common method involves the use of a base, such as sodium hydroxide, to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[Hydroxy(pyridin-2-yl)methyl]prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of pyridine-2-carboxaldehyde or pyridine-2-carboxylic acid.
Reduction: Formation of 2-(aminomethyl)pyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[Hydroxy(pyridin-2-yl)methyl]prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[hydroxy(pyridin-2-yl)methyl]prop-2-enenitrile involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[Hydroxy(pyridin-2-yl)methyl]acrylonitrile
- 2-pyridinepropanenitrile, β-hydroxy-α-methylene
Uniqueness
2-[Hydroxy(pyridin-2-yl)methyl]prop-2-enenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[hydroxy(pyridin-2-yl)methyl]prop-2-enenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7(6-10)9(12)8-4-2-3-5-11-8/h2-5,9,12H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKFAVUBNBGXGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C#N)C(C1=CC=CC=N1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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